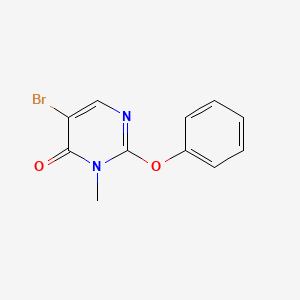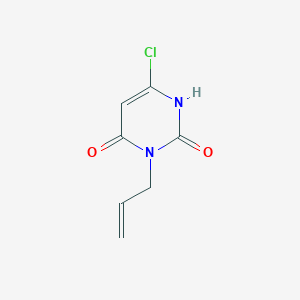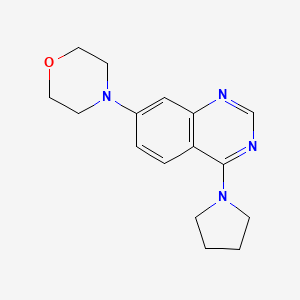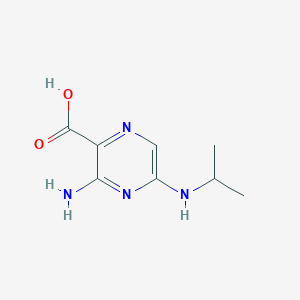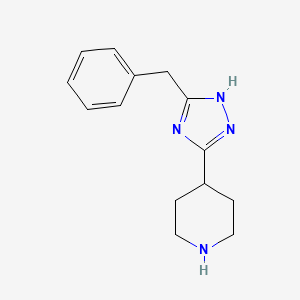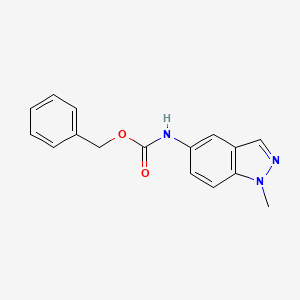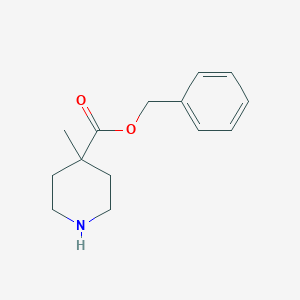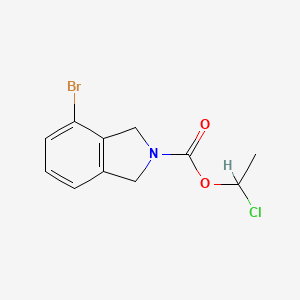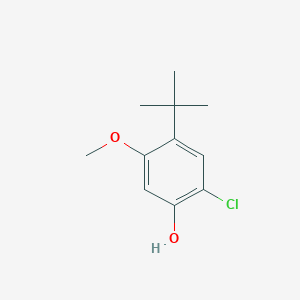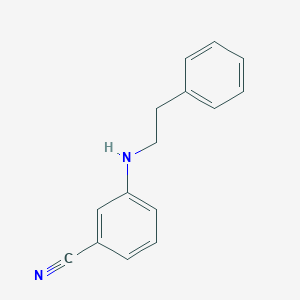
3-(2-Phenylethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethylamino)benzonitrile is an organic compound with the molecular formula C15H14N2 It consists of a benzonitrile core substituted with a 2-phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethylamino)benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-phenylethyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and to facilitate the efficient separation of the product from by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethylamino group, leading to the formation of corresponding imines or amides.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(2-Phenylethylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for the development of therapeutic agents.
Industry: The compound’s stability and reactivity profile make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-(2-Phenylethylamino)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethylamino group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and influence biochemical pathways.
Comparison with Similar Compounds
3-(2-Phenylethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(2-Phenylethylamino)benzamide: Contains an amide group instead of a nitrile.
3-(2-Phenylethylamino)benzaldehyde: Features an aldehyde group in place of the nitrile.
Uniqueness: 3-(2-Phenylethylamino)benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and stability compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(2-phenylethylamino)benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10H2 |
InChI Key |
XOVWWIXPLZDQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


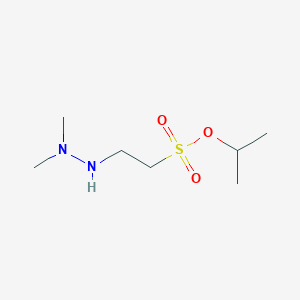
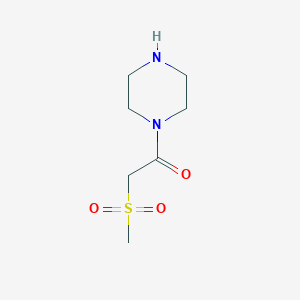
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
